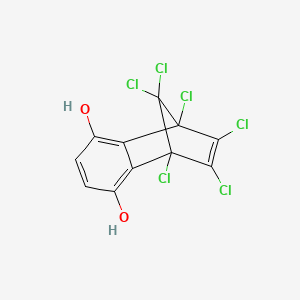
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro-
Overview
Description
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- is a complex organic compound with the molecular formula C₁₁H₄Cl₆O₂ and a molecular weight of 380.866 . This compound is characterized by its unique structure, which includes multiple chlorine atoms and hydroxyl groups attached to a methanonaphthalene core.
Preparation Methods
The synthesis of 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- involves several steps. One common method includes the partial hydrogenation and cleavage of methylcyclohexanone . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone, leading to the replacement of chlorine atoms with iodine.
Scientific Research Applications
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to alterations in biochemical pathways, making it a valuable compound for studying molecular mechanisms .
Comparison with Similar Compounds
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound lacks the chlorine atoms and hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: This compound has hydroxyl groups but lacks the chlorine atoms, resulting in different reactivity and applications.
The unique combination of chlorine atoms and hydroxyl groups in 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- makes it distinct and valuable for various scientific and industrial applications.
Properties
CAS No. |
5210-87-7 |
|---|---|
Molecular Formula |
C11H4Cl6O2 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-diol |
InChI |
InChI=1S/C11H4Cl6O2/c12-7-8(13)10(15)6-4(19)2-1-3(18)5(6)9(7,14)11(10,16)17/h1-2,18-19H |
InChI Key |
HGWPFZAIXJHLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B8789237.png)

![Ethyl 6-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B8789251.png)
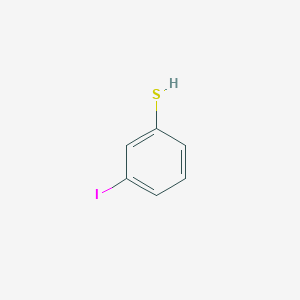
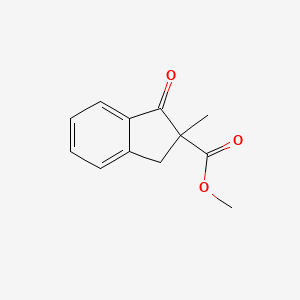
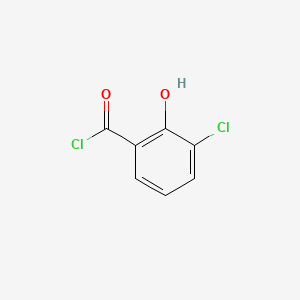
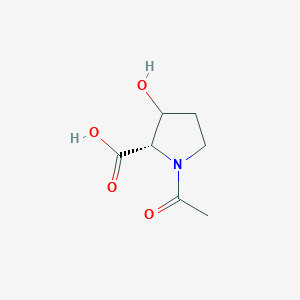
![4-(2-Chloro-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8789282.png)
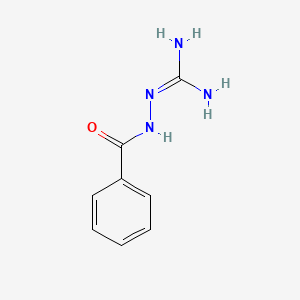
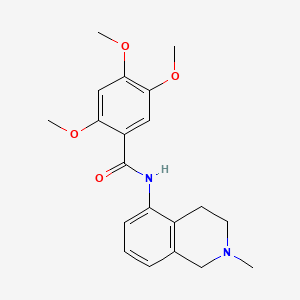
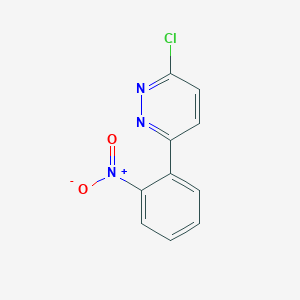

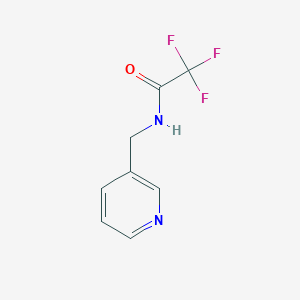
![2-Bromobenzo[d]thiazole-7-carboxylic acid](/img/structure/B8789339.png)
